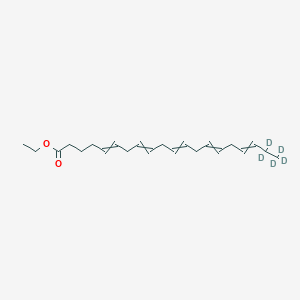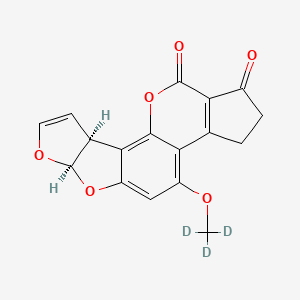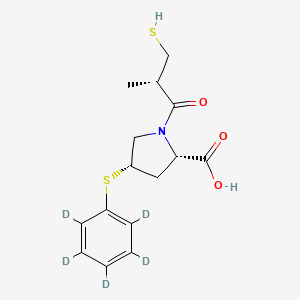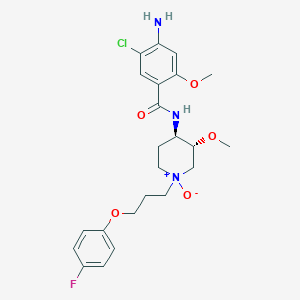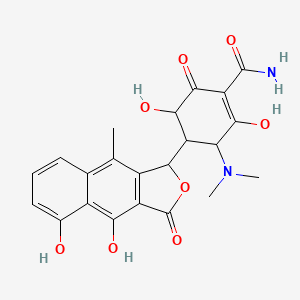
rac 1,2-Bislauroyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1,2-Bislauroyl-3-chloropropanediol: is a synthetic compound with the molecular formula C27H51ClO4 and a molecular weight of 475.14 g/mol . It is also known by other names such as 1,1’- [1- (Chloromethyl)-1,2-ethanediyl] Ester Dodecanoic Acid . This compound is primarily used as a reference material in food and beverage testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,2-Bislauroyl-3-chloropropanediol typically involves the esterification of dodecanoic acid with 1,2-dichloropropane under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac 1,2-Bislauroyl-3-chloropropanediol undergoes various chemical reactions, including substitution , oxidation , and reduction .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines .
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 1,2-dilauroyl-3-hydroxypropane .
Scientific Research Applications
rac 1,2-Bislauroyl-3-chloropropanediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac 1,2-Bislauroyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The compound is known to interact with lipid membranes , altering their structure and function . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Comparison: rac 1,2-Bislauroyl-3-chloropropanediol is unique due to its specific esterification with dodecanoic acid, which imparts distinct physical and chemical properties compared to similar compounds . For instance, rac 1,2-Bis-palmitoyl-3-chloropropanediol has a longer carbon chain, affecting its solubility and reactivity .
Properties
CAS No. |
1051389-99-1 |
|---|---|
Molecular Formula |
C₂₇H₅₁ClO₄ |
Molecular Weight |
475.14 |
Synonyms |
1,1’-[1-(Chloromethyl)-1,2-ethanediyl] Ester Dodecanoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





